molecular formula C15H17N3O4S B6498905 ethyl N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate CAS No. 953226-61-4

ethyl N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate

Cat. No.: B6498905
CAS No.: 953226-61-4
M. Wt: 335.4 g/mol
InChI Key: YECUBFGYSWLUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate is a thiazole-based compound featuring a carbamate group (-OCONH-) at the 2-position of the thiazole ring and a carbamoyl-substituted methyl group at the 4-position. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, receptor modulation, and cytotoxic effects .

Properties

IUPAC Name

ethyl N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-22-15(20)18-14-16-10(9-23-14)8-13(19)17-11-6-4-5-7-12(11)21-2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECUBFGYSWLUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The table below compares key structural and functional attributes of the target compound with similar thiazole derivatives:

Compound Name / ID Thiazole Substituents Key Functional Groups Biological Activity / Application Reference
Ethyl N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate (Target) 4-position: [(2-methoxyphenyl)carbamoyl]methyl Ethyl carbamate, carbamoyl Not explicitly reported (inferred)
(2E)-3-{2,6-dichloro-4-[(4-{3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl}-1,3-thiazol-2-yl)carbamoyl]phenyl}-2-methylprop-2-enoic acid 4-position: hexyloxyethyl-2-methoxyphenyl Carbamoyl, dichlorophenyl, prop-2-enoic acid Thrombopoietin receptor agonist
Tubulysin analog 17a () 4-position: [2-(1,3-thiazol-2-yl)ethyl]carbamoyl Acetate ester, methylpiperidinyl carbonyl Cytotoxic ADC payload
Thiazol-5-ylmethyl carbamate analogs () Thiazol-5-ylmethyl carbamate Multiple carbamates, hydroperoxypropan-2-yl Potential protease inhibitors
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide () 4-position: [2-(p-tolylamino)-2-oxoethyl] Cyclopropanecarboxamide Unspecified (structural analog)
Key Observations:
  • Substituent Diversity : The target compound’s 2-methoxyphenyl group contrasts with analogs featuring dichlorophenyl (), hexyloxyethyl (), or p-tolyl () groups. These substitutions influence lipophilicity, steric bulk, and electronic properties.
  • Carbamate vs. Carboxamide : The ethyl carbamate in the target compound may enhance metabolic stability compared to the cyclopropanecarboxamide in , which could undergo faster hydrolysis .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ethyl carbamate in the target compound may improve aqueous solubility compared to the more lipophilic hexyloxyethyl group in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.